molecular formula C12H20O6 B1458777 1,2:4,6-Di-o-isopropylidene-a-l-sorbofuranose CAS No. 18604-19-8

1,2:4,6-Di-o-isopropylidene-a-l-sorbofuranose

Cat. No. B1458777
CAS RN: 18604-19-8
M. Wt: 260.28 g/mol
InChI Key: QJEJCBLGJUDCTN-KIKITERTSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the protection of the hydroxyl groups in sorbose (a sugar) by forming acetals with acetone. The resulting diacetonide derivative is 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose. This protective step is crucial for subsequent glycosylation reactions and the construction of more complex glycosides and glycoside mimetics .

Scientific Research Applications

Synthesis and Spectral Data

1,2:4,6-Di-o-isopropylidene-α-l-sorbofuranose and its derivatives are pivotal in the synthesis of modified sugars and chiral compounds. A study by Biela-Banaś et al. (2013) reinvestigated its synthesis due to inconsistencies in earlier spectral data, providing unambiguous synthesis methods and definitive spectral data for this compound and related isopropylidene-α-L-sorbofuranoses (Biela-Banaś, Gallienne, & Martin, 2013).

Conformational Analysis

The conformation of various L-sorbofuranose derivatives, including 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose, has been studied using proton magnetic resonance (PMR) spectroscopy. Maeda et al. (1968) analyzed these derivatives to determine their favored conformations, which are influenced by the introduction of isopropylidene groups (Maeda, Tori, Satoh, & Tokuyama, 1968).

Ketone Exchange

Glass et al. (1973) explored the acid-catalyzed reaction of 1,2:4,6-di-O-isopropylidene-α-l-sorbofuranose with ketones. This study revealed a ketone exchange process where isopropylidene groups are replaced by alkylidene groups derived from the ketonic solvent, showing the versatility of this compound in chemical synthesis (Glass, Kwoh, & Oliveto, 1973).

Synthesis of L-Fructose

1,2:4,6-Di-o-isopropylidene-α-l-sorbofuranose plays a crucial role in synthesizing L-fructose. Chen and Whistler (1988) demonstrated a method to convert L-sorbose into L-fructose using this compound, highlighting its significance in sugar chemistry (Chen & Whistler, 1988).

properties

IUPAC Name

(4R,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(17-10)9(13)12(16-7)6-15-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEJCBLGJUDCTN-KIKITERTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C3(O2)COC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@@H]([C@@]3(O2)COC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:4,6-Di-o-isopropylidene-a-l-sorbofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ID Chapanov, VA Nikiforov, VV Zarutskii… - Pharmaceutical …, 1981 - Springer
It was found that acetonation catalyzed by sulfuric acid yields mainly 2~ 3: 4, 6-di-o-isopropylidene-aL-sorbofuranose (II)[2]~ Later, after a more thorough investigation~ of the reaction, …
Number of citations: 3 link.springer.com
K Tokuyama, E Honda - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
In a previous paper, 1) the reaction mechanism of the acid-catalyzed acetonization of L-sorbose (I) with acetone was reported. The acetonized derivatives proved to be useful materials …
Number of citations: 13 www.journal.csj.jp
RH Furneaux, PC Tyler, LA Whitehouse - Tetrahedron letters, 1993 - Elsevier
A facile new synthesis of 1-deoxygalactonojirimycin (1) [1,5-dideoxy-1,5-imino-d-galactitol] is described. The l-sorbose derivative (15) is epimerised at C-3 and converted, via the l-…
Number of citations: 37 www.sciencedirect.com
OB oBn OBn - APPROACHES TO THE SYNTHESIS OF …, 1998 - ujcontent.uj.ac.za
Lee et al. 75 synthesised the 5-and 6-membered azasugars 1.95 and 1.2 starting from suitably protected methyl 2-azido-D-mannoate 1.92. 76 Hydrogenation of the azide and protection …
Number of citations: 4 ujcontent.uj.ac.za

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